molecular formula C11H14N2O3 B14358616 [Nitroso(1-phenylpropan-2-yl)amino]acetic acid CAS No. 91181-57-6

[Nitroso(1-phenylpropan-2-yl)amino]acetic acid

Cat. No.: B14358616
CAS No.: 91181-57-6
M. Wt: 222.24 g/mol
InChI Key: XXJRSFSDWBICFQ-UHFFFAOYSA-N
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Description

[Nitroso(1-phenylpropan-2-yl)amino]acetic acid is a chemical compound that belongs to the class of nitroso compounds These compounds are characterized by the presence of a nitroso group (-NO) attached to an amino group

Preparation Methods

The synthesis of [Nitroso(1-phenylpropan-2-yl)amino]acetic acid can be achieved through several synthetic routes. One common method involves the nitration of 1-phenylpropan-2-ylamine followed by the reaction with glyoxylic acid. The reaction conditions typically require an acidic environment and controlled temperatures to ensure the formation of the desired product. Industrial production methods may involve large-scale nitration and subsequent purification steps to obtain high-purity this compound.

Chemical Reactions Analysis

[Nitroso(1-phenylpropan-2-yl)amino]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitro derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can convert the nitroso group to an amine group using reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions where the nitroso group is replaced by other functional groups under specific conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and catalysts to facilitate the reactions. The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

[Nitroso(1-phenylpropan-2-yl)amino]acetic acid has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to introduce nitroso groups into other compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of other chemicals and materials due to its reactivity and unique properties.

Mechanism of Action

The mechanism of action of [Nitroso(1-phenylpropan-2-yl)amino]acetic acid involves its interaction with molecular targets and pathways in biological systems. The nitroso group can form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

[Nitroso(1-phenylpropan-2-yl)amino]acetic acid can be compared with other similar compounds, such as:

    Nitrosamines: These compounds also contain a nitroso group attached to an amine and are known for their carcinogenic properties.

    Amino acids: While not directly related, amino acids share some structural similarities and can undergo similar chemical reactions.

The uniqueness of this compound lies in its specific structure and the presence of both a nitroso group and an amino acid moiety, which confer distinct chemical and biological properties.

Properties

CAS No.

91181-57-6

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

2-[nitroso(1-phenylpropan-2-yl)amino]acetic acid

InChI

InChI=1S/C11H14N2O3/c1-9(13(12-16)8-11(14)15)7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,14,15)

InChI Key

XXJRSFSDWBICFQ-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)N(CC(=O)O)N=O

Origin of Product

United States

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